3-Ethoxy-2-hydroxy-beta-nitrostyrene
Overview
Description
3-Ethoxy-2-hydroxy-beta-nitrostyrene is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is a derivative of nitrostyrene, characterized by the presence of an ethoxy group and a hydroxyl group on the aromatic ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-hydroxy-beta-nitrostyrene typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide . The reaction proceeds through a Henry reaction (nitroaldol reaction), forming the nitrostyrene derivative. The reaction conditions generally include:
Temperature: 10-15°C
Solvent: Methanol or ethanol
Base: Sodium hydroxide
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-hydroxy-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Nitro compounds
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-Ethoxy-2-hydroxy-beta-nitrostyrene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-hydroxy-beta-nitrostyrene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . Additionally, the hydroxyl and ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Beta-Nitrostyrene: A simpler analog without the ethoxy and hydroxyl groups.
3,4-Methylenedioxy-beta-nitrostyrene: Contains a methylenedioxy group instead of the ethoxy and hydroxyl groups.
2-Hydroxy-beta-nitrostyrene: Lacks the ethoxy group.
Uniqueness
3-Ethoxy-2-hydroxy-beta-nitrostyrene is unique due to the presence of both ethoxy and hydroxyl groups, which enhance its reactivity and potential biological activities compared to simpler nitrostyrene derivatives .
Properties
IUPAC Name |
2-ethoxy-6-(2-nitroethenyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9-5-3-4-8(10(9)12)6-7-11(13)14/h3-7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDHELOQZJRCML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374472 | |
Record name | 2-ethoxy-6-(2-nitroethenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-62-8 | |
Record name | 2-ethoxy-6-(2-nitroethenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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